molecular formula C11H19NO6 B136163 N-Boc-iminodipropionic acid CAS No. 143766-89-6

N-Boc-iminodipropionic acid

Cat. No. B136163
M. Wt: 261.27 g/mol
InChI Key: NIFJJASPEGEHDS-UHFFFAOYSA-N
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Description

N-Boc-iminodipropionic acid is a derivative of iminodipropionic acid, which is a compound that has been studied for its potential use in various chemical reactions and syntheses. The "Boc" in the name refers to the t-butyloxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality. This protective group can be removed under acidic conditions, making it useful in stepwise syntheses where selective deprotection is required .

Synthesis Analysis

The synthesis of compounds related to N-Boc-iminodipropionic acid has been reported in the literature. For instance, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, which shares a similar protective group strategy, was achieved from Boc-Ser-OH with an overall yield of over 40% . Additionally, the synthesis of N-alkyl-β-aminopropionic acid, which is structurally related to N-Boc-iminodipropionic acid, has been described using methods such as the methyl acrylate and acrylonitrile methods .

Molecular Structure Analysis

While the specific molecular structure of N-Boc-iminodipropionic acid is not detailed in the provided papers, related compounds have been studied. For example, rhenium and molybdenum oxo-complexes containing ligands related to N-hydroxyiminodipropionic acid have been crystallized and characterized by single-crystal X-ray diffraction, providing insights into the coordination spheres and bond dimensions typical of these complexes .

Chemical Reactions Analysis

N-Boc-iminodipropionic acid and its derivatives are versatile in chemical reactions. For instance, the enantioselective addition of masked acyl cyanides to N-Boc imines has been reported, which is a significant step towards the synthesis of α-amino acid derivatives and peptides. This reaction is catalyzed by a quinidine-derived catalyst and can yield products with good to excellent enantioselectivities . Moreover, boric acid and related catalysts have been used for the esterification of alpha-hydroxycarboxylic acids, which is a reaction that could potentially involve derivatives of iminodipropionic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-iminodipropionic acid itself are not explicitly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the stability of the Boc protective group under various conditions is well-known, and its selective removal is a key feature in peptide synthesis . The reactivity of related compounds with boronic acids and their ability to form complexes as studied through NMR suggests that N-Boc-iminodipropionic acid derivatives could also exhibit interesting binding properties .

Scientific Research Applications

1. Photodynamic Therapy

N-Boc-iminodipropionic acid has been utilized in the synthesis of 5-aminolevulinic acid (ALA)-containing dendrimers, which show potential as macromolecular prodrugs in photodynamic therapy. These novel compounds, synthesized using N-Boc-iminodipropionic acid, have demonstrated effectiveness in treating tumorigenic keratinocyte cell lines, indicating their potential use in targeted cancer therapies (Battah et al., 2001).

2. Chemical Synthesis and Peptide Protection

N-Boc-iminodipropionic acid plays a crucial role as a protecting group in the field of chemical synthesis. Its presence in compounds allows for enhanced chemical reactions and stability during synthesis processes. For instance, it has been employed in the tert-butoxycarbonylation of amines, a process pivotal for protecting amino acids against racemization during peptide synthesis. The stability and resistance of the N-Boc group to catalytic hydrogenation and attacks from bases and nucleophiles make it an ideal protective group in the synthesis of multifunctional targets (Heydari et al., 2007).

3. Native Chemical Ligation

N-Boc-iminodipropionic acid has been used in native chemical ligation processes, specifically in the synthesis of complex peptides. The application of this compound in peptide synthesis highlights its versatility and importance in creating specific and targeted protein chains, potentially useful in various biochemical applications (Crich & Banerjee, 2007).

4. Catalysis and Green Chemistry

The compound has found its use in green chemistry as part of a method for N-Boc deprotection. This approach utilizes a deep eutectic solvent as a reaction medium and catalyst, emphasizing the role of N-Boc-iminodipropionic acid in developing environmentally sustainable and efficient chemical processes (Procopio et al., 2022).

5. Peptidomimetics and Bioactive Compounds

In the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold, N-Boc-iminodipropionic acid has been used to overcome the Dimroth rearrangement problem. The synthesized triazole amino acids have been employed for the preparation of triazole-containing dipeptides and triazoles active as inhibitors, indicating the compound's role in medicinal chemistry and drug development (Ferrini et al., 2015).

Safety And Hazards

The safety information symbol for N-Boc-iminodipropionic acid is GHS07 . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFJJASPEGEHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-iminodipropionic acid

CAS RN

143766-89-6
Record name N-Boc-imiodipropionic acid
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